molecular formula C14H17F2NO5 B13562823 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid

3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid

Cat. No.: B13562823
M. Wt: 317.28 g/mol
InChI Key: UPHAQNDJXDYJBF-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenoxy moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Propanoic Acid Backbone: The Boc-protected amine is then reacted with a suitable halogenated propanoic acid derivative to form the desired propanoic acid backbone.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced through a nucleophilic substitution reaction using a difluorophenol derivative and a suitable leaving group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid can be compared with other Boc-protected amino acids and difluorophenoxy derivatives. Similar compounds include:

    3-{[(Tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: This compound has a methoxyphenyl group instead of a difluorophenoxy group.

    3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: This compound has an oxane ring instead of a propanoic acid backbone.

    Boc-Dap-OH: This compound is a Boc-protected derivative of diaminopropionic acid.

The uniqueness of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17F2NO5

Molecular Weight

317.28 g/mol

IUPAC Name

2-(2,3-difluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(20)17-7-10(12(18)19)21-9-6-4-5-8(15)11(9)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

UPHAQNDJXDYJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)OC1=C(C(=CC=C1)F)F

Origin of Product

United States

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